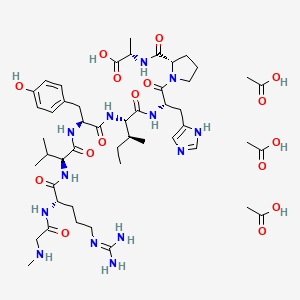![molecular formula C16H13FN2O3 B12940011 Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-11-0](/img/structure/B12940011.png)
Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]- is a synthetic organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorophenyl group and an imidazolidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]- typically involves the reaction of 4-fluorophenyl isocyanate with benzoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against drug-resistant bacteria.
Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]- involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes and has potential therapeutic implications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Fluorophenyl)benzoic acid
- 4-(4′-Hydroxyphenylazo)benzoic acid
- 4-(Chlorosulfonyl)benzoic acid
- 4-(Diphenylhydroxymethyl)benzoic acid
Uniqueness
Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]- is unique due to the presence of both the fluorophenyl group and the imidazolidinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
651749-11-0 |
|---|---|
Molekularformel |
C16H13FN2O3 |
Molekulargewicht |
300.28 g/mol |
IUPAC-Name |
3-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H13FN2O3/c17-12-4-6-13(7-5-12)18-8-9-19(16(18)22)14-3-1-2-11(10-14)15(20)21/h1-7,10H,8-9H2,(H,20,21) |
InChI-Schlüssel |
RLZLXAAGWLDKCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1C2=CC=C(C=C2)F)C3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)

![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)

![tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12939956.png)









